molecular formula C15H17BO4 B8207339 (4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid

(4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid

Cat. No.: B8207339
M. Wt: 272.11 g/mol
InChI Key: DEXYNBUSWYWTOS-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid is a boronic acid derivative featuring a benzyloxy group at the para position and a methoxymethyl group at the ortho position of the phenyl ring. The boronic acid moiety (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. These structural attributes make it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

[2-(methoxymethyl)-4-phenylmethoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c1-19-11-13-9-14(7-8-15(13)16(17)18)20-10-12-5-3-2-4-6-12/h2-9,17-18H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXYNBUSWYWTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)COC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxyphenol and 2-(methoxymethyl)phenylboronic acid.

    Reaction Conditions: The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid moiety interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position) Key Properties Reference CAS/ID
(4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid C₁₅H₁₇BO₄ -OCH₂Ph (4), -CH₂OCH₃ (2) Moderate steric hindrance, electron-donating groups enhance stability N/A (Target Compound)
4-Benzyloxy-2-methylphenylboronic acid C₁₄H₁₅BO₃ -OCH₂Ph (4), -CH₃ (2) Reduced steric bulk compared to methoxymethyl; simpler electronic profile 847560-49-0
(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid C₁₅H₁₇BO₃ -OCH₂Ph (4), -CH₃ (2,6) Increased steric hindrance; lower reactivity in coupling reactions 865139-18-0
4-Methoxy-2-methylphenylboronic acid C₈H₁₁BO₃ -OCH₃ (4), -CH₃ (2) Smaller substituents; higher solubility in polar solvents 208399-66-0
(4-(Benzyloxy)-2-isopropylphenyl)boronic acid C₁₆H₁₉BO₃ -OCH₂Ph (4), -CH(CH₃)₂ (2) Enhanced lipophilicity; steric bulk limits reactivity 211495-36-2
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid C₁₄H₁₂BF₃O₃ -OCH₂Ph (4), -CF₃ (3) Strong electron-withdrawing effect; increased acidity of boronic acid N/A

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The methoxymethyl group in the target compound provides electron-donating effects via the ether oxygen, stabilizing the boronic acid. In contrast, analogs with trifluoromethyl (e.g., CAS N/A ) exhibit electron-withdrawing effects, increasing acidity and reactivity in cross-couplings.
  • Steric Effects : Bulky substituents like isopropyl (CAS 211495-36-2 ) or dual methyl groups (CAS 865139-18-0 ) reduce reaction rates in Suzuki couplings due to steric hindrance. The methoxymethyl group offers a balance between bulk and reactivity.
  • Solubility : Compounds with smaller substituents (e.g., 4-methoxy-2-methylphenylboronic acid, CAS 208399-66-0 ) exhibit higher aqueous solubility, whereas benzyloxy-containing analogs are more lipophilic.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s methoxymethyl group moderately stabilizes the boronic acid via conjugation, enabling efficient coupling under mild conditions. Analogs with electron-withdrawing groups (e.g., trifluoromethyl) require harsher conditions due to increased acidity but achieve faster transmetalation .
  • Steric Limitations : Compounds like (4-(Benzyloxy)-2-isopropylphenyl)boronic acid (CAS 211495-36-2 ) show reduced coupling efficiency with bulky aryl halides due to steric clashes.

Biological Activity

(4-(Benzyloxy)-2-(methoxymethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. Boronic acids are known for their ability to interact with biological molecules, influencing various cellular processes. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅B O₃
  • Molecular Weight : 228.06 g/mol

This compound features a phenyl ring substituted with a benzyloxy group and a methoxymethyl group, which are critical for its biological activity.

Antiproliferative Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant antiproliferative properties against various cancer cell lines. The following table summarizes findings from studies evaluating the antiproliferative effects of similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian Cancer)18Induces G2/M phase arrest and apoptosis
4-(Benzyloxy)-2-(methoxymethyl)phenylboronic acidMCF7 (Breast Cancer)TBDTBD
3-Morpholino-5-fluorobenzoxaboroleMV-4-11 (Leukemia)<50Cell cycle arrest and apoptosis

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Covalent Bond Formation : The boron atom can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Apoptosis Induction : Activation of caspase pathways has been observed, indicating that these compounds can promote programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acids. Modifications at various positions on the phenyl ring have been shown to significantly impact the potency of these compounds:

  • Positioning of Substituents : The introduction of electron-withdrawing groups at specific positions enhances antiproliferative activity.
  • Functional Group Influence : The presence of both benzyloxy and methoxymethyl groups contributes to solubility and reactivity profiles, which are essential for biological efficacy .

Case Studies

Several studies have explored the biological activity of phenylboronic acid derivatives:

  • Anticancer Potential : A study highlighted the anticancer potential of phenylboronic acids across multiple cancer types including leukemia, breast cancer, and ovarian cancer. Compounds were evaluated using SRB and MTT assays, revealing low micromolar IC50 values indicative of strong antiproliferative effects .
  • Mechanistic Insights : Research indicated that specific derivatives caused significant cell cycle arrest associated with increased p21 levels without degrading cyclin B1 or β-tubulin, suggesting a unique mechanism distinct from traditional chemotherapeutics .

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